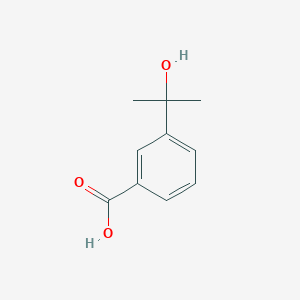

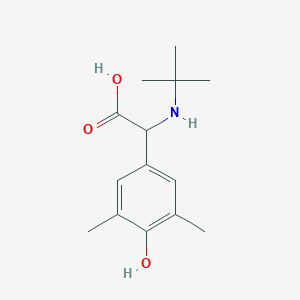

3-(2-羟基丙烷-2-基)苯甲酸

描述

3-(2-Hydroxypropan-2-yl)benzoic acid is a hydroxybenzoic acid . It is functionally related to salicylic acid . The molecular formula of this compound is C10H12O3 .

Synthesis Analysis

The synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid from 3-ACETYLBENZOIC ACID and Methylmagnesium Bromide has been reported . Another synthesis method involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .Molecular Structure Analysis

The molecular structure of 3-(2-Hydroxypropan-2-yl)benzoic acid is characterized by the presence of a benzoic acid group and a hydroxypropan-2-yl group . The exact mass of the molecule is 180.078644241 g/mol .科学研究应用

高分子化学应用

Kishikawa、Hirai 和 Kohmoto (2008) 的一项研究探索了苯甲酸衍生物和联吡啶化合物液晶 2:1 配合物的多层结构的固定。这项研究证明了苯甲酸衍生物在创建具有液晶相的光聚合材料中的潜力,展示了它们在先进材料科学和工程中的效用 (Kishikawa、Hirai 和 Kohmoto,2008)。

新型荧光探针的开发

开发用于检测活性氧的新型荧光探针突出了另一项应用。Setsukinai 等人 (2003) 合成了 2-[6-(4'-羟基)苯氧基-3H-xanthene-3-on-9-基]苯甲酸 (HPF) 和相关化合物,证明了它们在选择性检测高活性氧中的有效性,这在生物和化学应用中很重要 (Setsukinai 等,2003)。

生物基化学品生产

从可再生资源中生物生产与本研究化合物密切相关的 3-羟基丙酸 (3-HP) 的研究已取得重大进展。Jers 等人 (2019) 综述了代谢工程和合成生物学在生产 3-HP(工业化学品和生物塑料的前体)方面的最新进展,表明相关苯甲酸衍生物在可持续化学制造中的更广泛潜力 (Jers、Kalantari、Garg 和 Mijakovic,2019)。

酶促合成应用

(R)-和 (S)-3-杂芳基-3-羟基丙酸及其衍生物从外消旋苯甲酸衍生物的酶促合成展示了这些化合物在生产对映体富集产物中的多功能性。Brem 等人 (2009) 为此开发了多步酶促程序,强调了苯甲酸衍生物在制药行业和有机合成中的重要性 (Brem、Paizs、Toșa、Vass 和 Irimie,2009)。

作用机制

Target of Action

It’s worth noting that benzofuran compounds, which share structural similarities with this compound, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

A related compound with a fluorescein–phenol structure has been shown to react with peroxyl radicals and an oxidizing agent such as potassium ferricyanide . This reaction yields the corresponding peroxyl radical as observed by EPR analysis . The reaction of the sensor with peroxyl and alkoxyl radicals is also initiated by the formation of the phenoxyl radicals, which is followed by radical–radical reactions and product hydrolysis responsible for the release of fluorescein .

Biochemical Pathways

Benzofuran compounds, which are structurally similar, have been shown to impact a variety of biological pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds, which share structural similarities with this compound, have been shown to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

属性

IUPAC Name |

3-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJXKURUDQRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

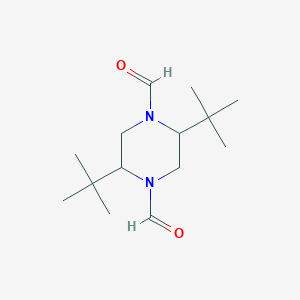

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-tert-butyl-4-(dimethylamino)phenyl]acetamide](/img/structure/B373679.png)

![2-[(4-Hydroxyphenyl)methylidene]propanedioic acid](/img/structure/B373680.png)